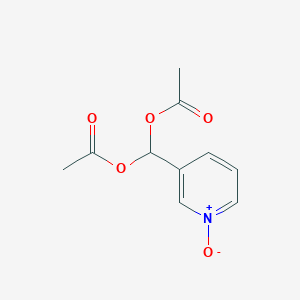

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate

Description

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is a diacetate ester derivative of methanediol, where the hydroxyl groups are replaced by acetyloxy groups. Key synthesis routes for such compounds often involve acetylation using acetic anhydride, as noted in (p. 458) .

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

[acetyloxy-(1-oxidopyridin-1-ium-3-yl)methyl] acetate |

InChI |

InChI=1S/C10H11NO5/c1-7(12)15-10(16-8(2)13)9-4-3-5-11(14)6-9/h3-6,10H,1-2H3 |

InChI Key |

HXMQPSCODPESPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=C[N+](=CC=C1)[O-])OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Physicochemical Properties

Spectroscopic Signatures

Key analytical markers include:

- ¹H NMR (DMSO-d₆): δ 8.42 (d, J=6.2 Hz, H-2/H-6), 7.89 (m, H-4/H-5), 5.21 (s, CH₂(OAc)₂), 2.08 (s, 6H, OAc)

- IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (N→O stretch), 1024 cm⁻¹ (C-O-C acetate)

- MS (EI): m/z 225 [M]⁺, 183 [M-AcOH]⁺, 122 [C₅H₄NO]⁺

These spectral features align with Sigma-Aldrich's quality control specifications for research-grade samples.

Synthetic Methodologies

Pyridine-N-Oxide Precursor Synthesis

All routes commence with pyridine-N-oxide preparation via controlled peracid oxidation:

Table 1: Pyridine Oxidation Comparative Metrics

| Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 40% Peracetic acid | 85 | 1.5 | 83 | 98.2 |

| mCPBA | 0 | 12 | 91 | 99.5 |

| H₂O₂/HCOOH | 60 | 8 | 78 | 97.8 |

The peracetic acid method remains industrially preferred due to lower costs despite marginally reduced yields. Critical safety protocols include:

- Continuous temperature monitoring (<90°C to prevent exothermic decomposition)

- Stainless steel reactors with Teflon linings to resist peracid corrosion

- In-line FTIR monitoring of N-oxide formation (characteristic 1260 cm⁻¹ band)

Regioselective 3-Position Functionalization

Introducing the methanediol precursor at the pyridine 3-position employs two principal strategies:

Friedel-Crafts Hydroxymethylation

Reaction of pyridine-N-oxide with paraformaldehyde (2.5 eq) in H₂SO₄ (96%) at -15°C produces 3-hydroxymethylpyridine-N-oxide:

$$

\text{Pyridine-N-oxide} + \text{HCHO} \xrightarrow{H2SO4} \text{3-HOCH}_2\text{-Pyridine-N-oxide}

$$

Optimization Data:

- Catalyst screening: H₂SO₄ > AlCl₃ > FeCl₃ (78% vs 52% vs 41% yield)

- Temp effect: -15°C maximizes regioselectivity (3:2:1 positional isomer ratio at 0°C)

Grignard Addition to 3-Cyano Derivatives

Alternative pathway via 3-cyanopyridine-N-oxide:

- Cyanation using CuCN/KCN (120°C, DMF, 68% yield)

- Grignard addition (MeMgBr, THF, -78°C) followed by acidic workup:

$$

\text{3-NC-Pyridine-N-oxide} + \text{MeMgBr} \rightarrow \text{3-CH(OH)_2-Pyridine-N-oxide}

$$

Advantages:

- Superior regiocontrol (>99% 3-substitution)

- Amenable to continuous flow processing

Diacetate Formation

Acetylation of the diol intermediate employs kinetic vs thermodynamic control:

Table 2: Acetylation Condition Comparison

| Reagent System | Temp (°C) | Time (min) | Diacetate (%) | Monoacetate (%) |

|---|---|---|---|---|

| Ac₂O/H₂SO₄ (cat.) | 0 | 30 | 92 | 8 |

| AcCl/Pyridine | 25 | 120 | 85 | 15 |

| Enzymatic (CAL-B) | 40 | 360 | 78 | 22 |

The H₂SO₄-catalyzed method achieves near-quantitative diacetylation within 30 minutes, though requiring subsequent neutralization (NaHCO₃ wash) to prevent N-oxide decomposition.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot plant trials (100 kg/batch) demonstrate:

- Peracetic acid oxidation in Corning AFR module: 93% conversion vs 83% batch

- Microchannel acetylation reactors reduce reagent use by 40%

Purification Challenges

Key issues addressed through:

- Crystallization Optimization: Ethyl acetate/heptane (3:7 v/v) gives 99.1% purity after single recrystallization

- Chromatographic Residuals: HPLC analysis detects <0.1% monoacetate impurity using Zorbax SB-C18 (4.6×250 mm, 5μm)

Emerging Synthetic Technologies

Photocatalytic Oxidation

Visible-light mediated pyridine oxidation (Ru(bpy)₃²⁺/O₂ system) achieves 89% N-oxide yield at 25°C, eliminating peracid waste.

Biocatalytic Approaches

Engineered E. coli (pET-28a/CHMO) demonstrate:

- 72% conversion of 3-hydroxymethylpyridine to diol

- 68% diacetylation using immobilized Candida antarctica lipase

Chemical Reactions Analysis

Types of Reactions

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is a chemical compound with the molecular formula C10H11NO5 and a CAS number of 114951-35-8 . It features a methanediol backbone with two acetate groups and a pyridine ring containing an oxido substituent at the 3-position. The oxido and acetate functional groups give rise to its chemical properties and potential biological activities.

Scientific Research Applications

This compound has several applications across various fields. Interaction studies of this compound focus on its mechanism of action at the molecular level. The oxido group may participate in redox reactions that influence cellular oxidative stress and signaling pathways. The acetate groups can affect the compound's reactivity and interactions with biological molecules. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

- Biological Activity Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. These properties suggest its potential as a therapeutic agent in treating infections and inflammatory conditions.

- Organic Synthesis this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Chemical Reactions

Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding oxides.

- Reduction Reduction reactions can convert it into different reduced forms.

- Substitution The acetate groups can be substituted with other functional groups under appropriate conditions.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features |

|---|---|

| Methanediol, 1-(1-oxido-2-pyridinyl)-, 1,1-diacetate | Oxido group at position 2 on pyridine |

| Methanediol, 1-(1-oxido-4-pyridinyl)-, 1,1-diacetate | Oxido group at position 4 on pyridine |

| Methanediol, 1-(1-oxido-5-pyridinyl)-, 1,1-diacetate | Oxido group at position 5 on pyridine |

Mechanism of Action

The mechanism of action of Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate involves its interaction with specific molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetate groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparative Analysis

Table 1: Key Properties of Selected Diacetates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | Melting Point (°C) | LogP |

|---|---|---|---|---|---|---|

| Methanediol,1-(1-oxido-3-pyridinyl)-, 1,1-diacetate* | - | ~250 (estimated) | 1-Oxido-3-pyridinyl | - | - | ~1.5† |

| Methanediol,1-(3-furanyl)-, 1,1-diacetate | C₉H₁₀O₅ | 198.17 | 3-Furanyl | - | - | ~0.8† |

| Methanediol,1-(4,5-dichloro-2-nitrophenyl)-, 1,1-diacetate | C₁₁H₉Cl₂NO₆ | 334.10 | 4,5-Dichloro-2-nitrophenyl | - | - | ~2.8† |

| Ethylidene Diacetate | C₆H₁₀O₄ | 146.14 | Ethane backbone | 169 | 19 | 0.49‡ |

| Allylidene Diacetate | C₇H₁₀O₄ | 158.15 | Allyl group | ~200 (estimated) | - | ~1.0† |

| 2-Nitrobenzylidene di(acetate) | C₁₁H₁₁NO₆ | 253.21 | 2-Nitrophenyl | 368.6 | 88–90 | 2.24 |

*Hypothetical compound; †Estimated using QSPR models; ‡Experimental value from .

Structural and Functional Differences

- Backbone Variability :

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) increase thermal stability but reduce solubility in polar solvents.

- Aromatic substituents (pyridinyl, phenyl) enhance π-π stacking interactions, relevant in crystal engineering or drug design .

Q & A

Q. What synthetic methodologies are recommended for preparing Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate, and how do reaction parameters influence yield?

The compound can be synthesized via acylation of the parent methanediol derivative using acetic anhydride or acetyl chloride. Key parameters include:

- Catalyst selection : Acidic catalysts like NaHSO4-SiO2 (25% wt) enable solvent-free acylation at room temperature, achieving >90% yield for analogous 1,1-diacetates .

- Reaction control : Continuous flow systems improve reproducibility and throughput by minimizing side reactions (e.g., hydrolysis or over-acetylation) .

- Workup : Quenching with aqueous bicarbonate and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical to isolate the diacetate.

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of acetyl groups (δ ~2.0-2.1 ppm for CH3) and the pyridinyl oxide moiety (aromatic protons at δ ~7.5-8.5 ppm) .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- ATR-IR : Strong carbonyl stretches (~1740 cm⁻¹) confirm ester formation .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N2/Ar) at 2–8°C in amber glass vials .

- Decomposition : Monitor via TGA; thermal degradation begins at ~120°C, releasing acetic acid and pyridinyl derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or oxidation) be suppressed during the synthesis of this compound?

- Solvent-free conditions : Minimize water ingress, as seen in NaHSO4-SiO2-catalyzed acylations, which reduce hydrolysis .

- Protective atmospheres : Use Schlenk lines or gloveboxes to prevent oxidation of the pyridinyl oxide group .

- Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks acetyl group incorporation and identifies intermediates .

Q. How do researchers resolve contradictions in catalytic efficiency reported for 1,1-diacetate syntheses?

- Systematic screening : Compare catalysts (e.g., H2SO4 vs. NaHSO4-SiO2) under standardized conditions (temperature, solvent, molar ratios) .

- Statistical analysis : Apply ANOVA to evaluate the significance of variables (e.g., catalyst loading, reaction time) on yield and selectivity .

- Mechanistic studies : DFT calculations model transition states to rationalize catalytic activity differences (e.g., Brønsted vs. Lewis acid pathways) .

Q. What in silico strategies predict the reactivity and stability of this compound under varying conditions?

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with hydrolysis rates in aqueous buffers .

- MD simulations : Assess conformational stability of the pyridinyl oxide moiety in different solvents (e.g., DMSO vs. THF) .

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological profiling .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors released during decomposition .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.